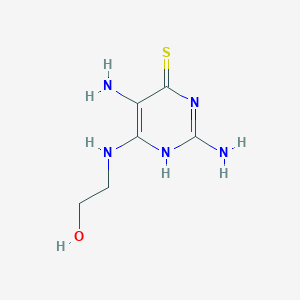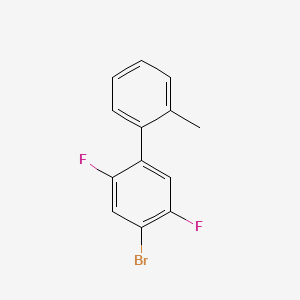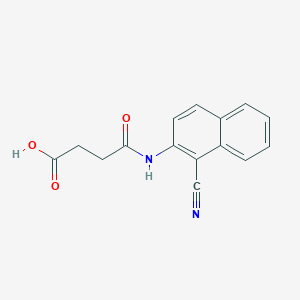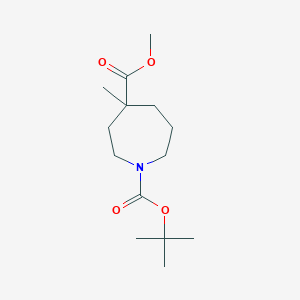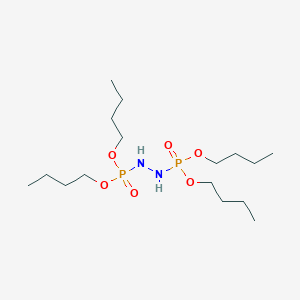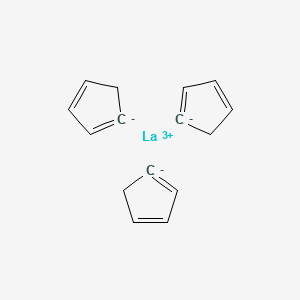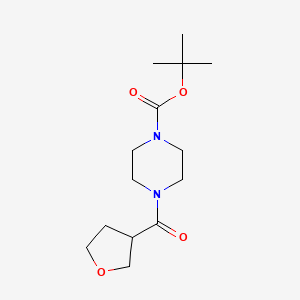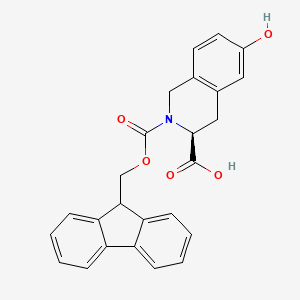
Fmoc-L-Tic(6-OH)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Tic(6-OH)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
- The synthesis of Fmoc-L-Tic(6-OH)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group.
- The hydroxyl group on the tyrosine side chain is often protected or modified to achieve the desired reactivity.
- Common reagents include Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and bases like diisopropylethylamine (DIPEA).
Industrial Production Methods:
- Industrial production may involve large-scale synthesis using automated peptide synthesizers.
- The process includes multiple steps of protection, deprotection, and purification to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the side chain.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions may use reagents like thionyl chloride or tosyl chloride.
Major Products:
- Depending on the reaction, products can include modified peptides, ketones, aldehydes, or substituted derivatives.
科学的研究の応用
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Studied for its role in protein-protein interactions.
- Used in the development of peptide-based inhibitors or activators.
Medicine:
- Potential applications in developing therapeutic peptides.
- Investigated for its role in targeting specific biological pathways.
Industry:
- Utilized in the production of peptide-based materials.
- Employed in the synthesis of bioactive compounds for various applications.
作用機序
Molecular Targets and Pathways:
- The compound interacts with specific enzymes or receptors in biological systems.
- It may inhibit or activate certain pathways by mimicking or blocking natural substrates.
類似化合物との比較
Fmoc-L-Tyr-OH: Another Fmoc-protected tyrosine derivative.
Fmoc-L-Ser-OH: Fmoc-protected serine, similar in structure but with a different side chain.
Fmoc-L-Thr-OH: Fmoc-protected threonine, also used in peptide synthesis.
Uniqueness:
- The presence of the hydroxyl group on the side chain provides unique reactivity.
- Its specific structure allows for targeted modifications in peptide synthesis.
特性
分子式 |
C25H21NO5 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-13-26(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |
InChIキー |
CIRUVUFIOMTUNA-QHCPKHFHSA-N |
異性体SMILES |
C1[C@H](N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
正規SMILES |
C1C(N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
